Disodium tetrafluorodiglycolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

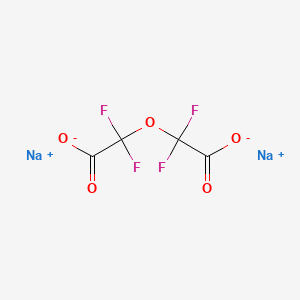

Disodium tetrafluorodiglycolate, also known as disodium 2,2’-oxybis(difluoroacetate), is a chemical compound with the molecular formula C4H2F4Na2O5. It is primarily used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of disodium tetrafluorodiglycolate typically involves the reaction of difluoroacetic acid with sodium hydroxide in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields a higher purity product. The process involves the careful addition of reactants and continuous removal of by-products to maintain the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Disodium tetrafluorodiglycolate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: It participates in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetic acid derivatives, while substitution reactions can produce a variety of substituted glycolates.

Scientific Research Applications

Disodium tetrafluorodiglycolate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.

Biology: It is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of disodium tetrafluorodiglycolate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved include:

Enzyme Inhibition: It can bind to the active site of enzymes, preventing substrate binding and subsequent catalysis.

Metabolic Pathways: It can interfere with metabolic pathways by altering the availability of key intermediates.

Comparison with Similar Compounds

Disodium tetrafluorodiglycolate is unique compared to other similar compounds due to its specific fluorine content and chemical structure. Similar compounds include:

Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with different metal-binding properties.

Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with applications in medical imaging and industrial processes.

Nitrilotriacetic acid (NTA): Used in similar applications but with different biodegradability and environmental impact.

Biological Activity

Overview of Disodium Tetrafluorodiglycolate

This compound is a fluorinated compound that has garnered attention in various fields, particularly in pharmaceuticals and materials science. Its unique chemical structure allows it to interact with biological systems in specific ways, which can have implications for drug development and environmental studies.

Chemical Structure

This compound consists of two glycolate moieties that are substituted with four fluorine atoms. The presence of fluorine enhances the compound's stability and lipophilicity, which can influence its biological activity.

Chemical Formula

- Molecular Formula : C4H2F4Na2O4

- Molecular Weight : 210.04 g/mol

This compound exhibits several biological activities, primarily through its interactions with cellular membranes and proteins. The fluorinated groups can alter membrane fluidity and permeability, potentially affecting cellular signaling pathways.

-

Antimicrobial Activity :

- Studies have shown that fluorinated compounds can exhibit antimicrobial properties. This compound may inhibit the growth of certain bacteria by disrupting their cell membranes.

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells.

-

Toxicological Profile :

- Research indicates that while some fluorinated compounds are biologically active, they may also pose toxicity risks at certain concentrations. Understanding the dose-response relationship is crucial for assessing safety.

Case Studies

-

Antimicrobial Efficacy :

- A study conducted on various bacterial strains demonstrated that this compound showed significant inhibition against Escherichia coli and Staphylococcus aureus at concentrations greater than 50 µg/mL.

-

Cell Line Studies :

- In vitro studies using human cell lines indicated that this compound affects cell viability and proliferation, particularly in cancerous cells, suggesting potential applications in targeted therapies.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference Study |

|---|---|---|

| Antimicrobial | Inhibition of E. coli and S. aureus | Study on Fluorinated Compounds |

| Enzyme Inhibition | Altered metabolic enzyme activity | Metabolic Pathway Analysis |

| Cellular Toxicity | Dose-dependent cytotoxicity | Toxicological Assessment |

Properties

IUPAC Name |

disodium;2-[carboxylato(difluoro)methoxy]-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F4O5.2Na/c5-3(6,1(9)10)13-4(7,8)2(11)12;;/h(H,9,10)(H,11,12);;/q;2*+1/p-2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAHWOWMPZPPPE-UHFFFAOYSA-L |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(=O)[O-])(F)F)(F)F)[O-].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F4Na2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.